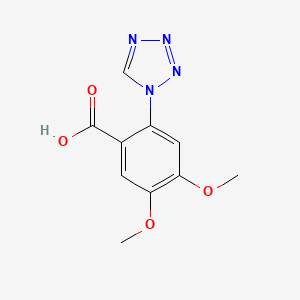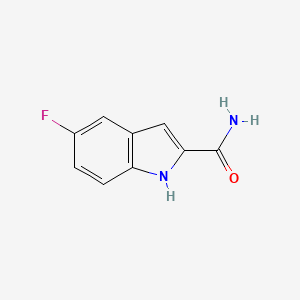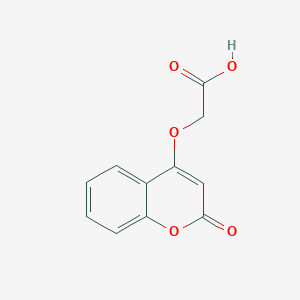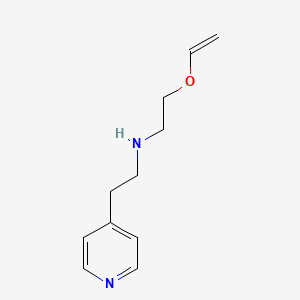
(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine
Overview
Description
(2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine, also known as PVME, is a chemical compound belonging to the family of pyridine derivatives. It is an amine, a compound containing nitrogen, and has been studied for its various applications in scientific research. PVME is a versatile compound, with properties that make it suitable for use in a range of experiments, from synthesis and catalysis to drug delivery and biochemistry.
Scientific Research Applications
Synthesis and Chemical Reactions
One-Pot Synthesis Techniques : Innovative one-pot synthesis methods have been developed to produce N-vinylpyrroles, indicating the versatility of (2-Pyridin-4-yl-ethyl)-(2-vinyloxy-ethyl)-amine derivatives in facilitating novel chemical pathways. These methods demonstrate the compound's utility in synthesizing complex heterocyclic compounds efficiently (Nedolya et al., 2010); (Trofimov et al., 2022).
Formation of Pyrrole Rings : A novel approach using this compound derivatives for the formation of pyrrole rings has been developed. This method underscores the compound's role in expanding the possibilities for synthesizing substituted pyrroles, a crucial heterocyclic motif in many bioactive compounds (Brandsma et al., 2002).
Pentadentate Amine/Imine Ligands : Research into first-row transition metal complexes of novel pentadentate amine/imine ligands containing hexahydropyrimidine cores, derived from compounds related to this compound, showcases the potential of these compounds in coordination chemistry and material science. This work contributes to the understanding of how such derivatives can be utilized to create complex metal-organic frameworks with potential applications in catalysis, magnetic materials, and more (Schmidt et al., 2011).
Functionalized Heterocycles Synthesis : The synthesis of highly functionalized 4-(Pyridin-2-ylmethyl)-2-aminopyrroles via a cascade reaction demonstrates the compound's capability in generating complex heterocyclic structures. This methodology provides a straightforward route to synthesize pyrrole derivatives, which are important in pharmaceutical research and material science (Li et al., 2019).
Material Science Applications
Amphiphilic Block Copolymers : Research into the synthesis of amphiphilic block copolymers using 4-vinyl pyridine, related to this compound, highlights the compound's relevance in polymer science. These materials have potential applications in drug delivery systems, nanotechnology, and the creation of self-assembling materials (Zhong-bin, 2009).
Smart Window Applications : The smart window application of derivatives related to this compound, such as thienylpyrrole derivatives, has been explored for their superior optical properties. These findings indicate potential uses in smart materials that can change properties in response to external stimuli, offering innovative solutions for energy efficiency in buildings (Soğancı et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
It is plausible that the compound could influence various biochemical pathways based on its structural similarity to other active compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its structural similarity to other active compounds, it may have potential therapeutic effects .
Action Environment
Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
N-(2-ethenoxyethyl)-2-pyridin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-14-10-9-13-8-5-11-3-6-12-7-4-11/h2-4,6-7,13H,1,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVBTWPUMIOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258905 | |
| Record name | N-[2-(Ethenyloxy)ethyl]-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
462068-53-7 | |
| Record name | N-[2-(Ethenyloxy)ethyl]-4-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Ethenyloxy)ethyl]-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



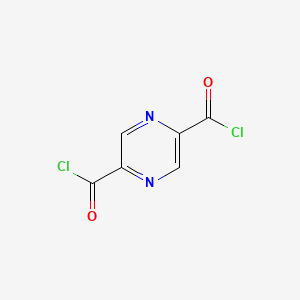

![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)
![2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid](/img/structure/B3138609.png)
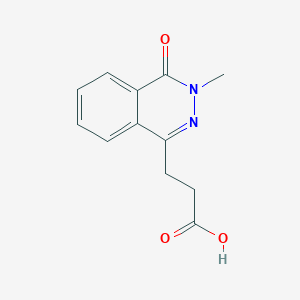
![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)
![3-[(2-Hydroxyethylamino)-methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B3138624.png)

